molecular formula C20H22F3N3O3S B2358572 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 897621-23-7

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2358572
CAS No.: 897621-23-7
M. Wt: 441.47
InChI Key: XIPHUZZVGWAPIF-UHFFFAOYSA-N
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Description

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of sulfonyl-containing benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the 4-phenylpiperazine derivative. This can be achieved through the reaction of phenylamine with piperazine under appropriate conditions.

    Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be done by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base.

    Coupling with Benzamide: Finally, the sulfonylated piperazine derivative is coupled with a benzamide derivative containing a trifluoromethyl group. This step often requires the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the cleavage of the sulfonyl group or reduction of the benzamide moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential pharmacological properties, including anti-inflammatory, analgesic, or antipsychotic effects, may be explored.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, compounds in this class may interact with receptors or enzymes, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach its target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide: Lacks the sulfonyl group, which may affect its pharmacological properties.

    N-(2-((4-methylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide: Contains a methyl group instead of a phenyl group, potentially altering its binding affinity and activity.

    N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(fluoromethyl)benzamide: Substitutes the trifluoromethyl group with a fluoromethyl group, which may impact its chemical stability and biological activity.

Uniqueness

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of both the sulfonyl and trifluoromethyl groups. These functional groups can significantly influence the compound’s chemical reactivity, pharmacokinetic properties, and biological activity.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O3S/c21-20(22,23)18-9-5-4-8-17(18)19(27)24-10-15-30(28,29)26-13-11-25(12-14-26)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPHUZZVGWAPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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